2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-
Brand Name:
Vulcanchem
CAS No.:
143262-54-8
VCID:
VC21139112
InChI:
InChI=1S/C12H13N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-4,8-9H,5-7H2,(H,13,14)
SMILES:
C1CC2CC1NC3=NC4=CC=CC=C4N23
Molecular Formula:
C12H13N3
Molecular Weight:
199.25 g/mol
2,5-Methano-1H-[1,3]diazepino[1,2-a]benzimidazole, 2,3,4,5-tetrahydro-
CAS No.: 143262-54-8
Cat. No.: VC21139112
Molecular Formula: C12H13N3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 143262-54-8 |
|---|---|
| Molecular Formula | C12H13N3 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2,9,11-triazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraene |
| Standard InChI | InChI=1S/C12H13N3/c1-2-4-11-10(3-1)14-12-13-8-5-6-9(7-8)15(11)12/h1-4,8-9H,5-7H2,(H,13,14) |
| Standard InChI Key | XNFOQALYCRDBLT-UHFFFAOYSA-N |
| Isomeric SMILES | C1CC2CC1N=C3N2C4=CC=CC=C4N3 |
| SMILES | C1CC2CC1NC3=NC4=CC=CC=C4N23 |
| Canonical SMILES | C1CC2CC1NC3=NC4=CC=CC=C4N23 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator